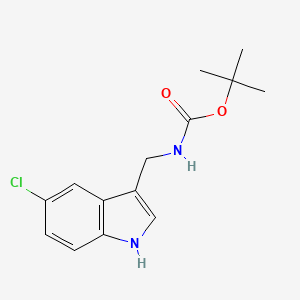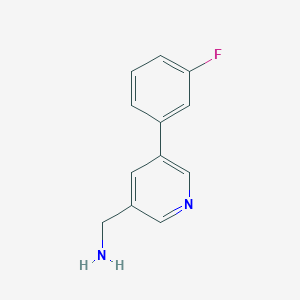
(5-(3-Fluorophenyl)pyridin-3-yl)methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of “(5-(3-Fluorophenyl)pyridin-3-yl)methanamine” is C12H11FN2 . The InChI code is 1S/C12H11FN2/c13-12-3-1-10 (2-4-12)11-5-9 (6-14)7-15-8-11/h1-5,7-8H,6,14H2 .Physical And Chemical Properties Analysis
The average mass of “this compound” is 126.132 Da . The monoisotopic mass is 126.059326 Da . The density is 1.2±0.1 g/cm3, boiling point is 194.6±25.0 °C at 760 mmHg, and vapour pressure is 0.4±0.4 mmHg at 25°C .Applications De Recherche Scientifique
Biased Agonists for Serotonin 5-HT1A Receptors
A study by Sniecikowska et al. (2019) found that certain derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have a similar structure to (5-(3-Fluorophenyl)pyridin-3-yl)methanamine, act as biased agonists for serotonin 5-HT1A receptors. These compounds preferentially stimulate ERK1/2 phosphorylation, showing potential as antidepressants (Sniecikowska et al., 2019).
Catalytic Applications in Palladacycle Synthesis
Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to form unsymmetrical NCN′ pincer palladacycles. These compounds, similar to this compound, were used in catalytic applications demonstrating good activity and selectivity (Roffe et al., 2016).
Schiff Bases as Potential Anticonvulsants
Pandey and Srivastava (2011) explored Schiff bases of 3-aminomethyl pyridine, structurally related to this compound. These compounds exhibited promising anticonvulsant activity, suggesting a potential therapeutic application for such chemical structures (Pandey & Srivastava, 2011).
Iron(III) Complexes for Photocytotoxicity in Cancer Cells
Basu et al. (2015) investigated Iron(III) complexes of Schiff bases incorporating pyridine units, akin to this compound. These complexes showed significant uptake in cancer cells and remarkable photocytotoxicity, indicating their potential in cancer treatment (Basu et al., 2015).
Palladium and Platinum Complexes in Anticancer Activity
Mbugua et al. (2020) synthesized palladium and platinum complexes using Schiff base ligands structurally similar to this compound. These complexes showed significant anticancer activity against various human cancerous cell lines, suggesting the potential of such compounds in cancer therapy (Mbugua et al., 2020).
Mécanisme D'action
Target of Action
The exact target of this compound is unknown. Many bioactive aromatic compounds, including those with a pyridine nucleus, have been found to bind with high affinity to multiple receptors . These receptors could be involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
The specific biochemical pathways affected by this compound are unknown. Based on the wide range of activities associated with similar compounds, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of this compound’s action are unknown. Similar compounds have been found to have a variety of effects, depending on their specific targets and the pathways they affect .
Propriétés
IUPAC Name |
[5-(3-fluorophenyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQLESLKUZPRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744388 | |
| Record name | 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356110-47-8 | |
| Record name | 1-[5-(3-Fluorophenyl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





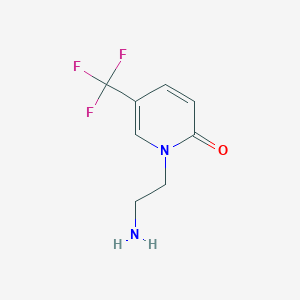
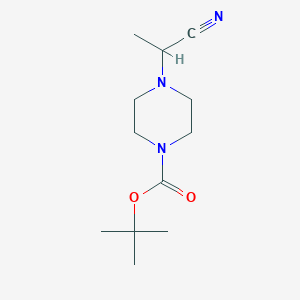




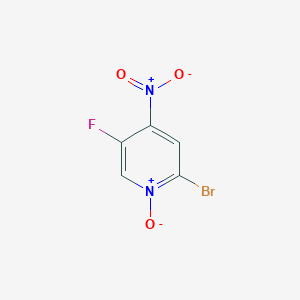



![3-(1-Methyl-1H-imidazol-2-yl)-2,4,5,5a,6,7,8,8a-octahydro-pyrrolo[3,4-g]indazole trihydrochloride](/img/structure/B1443530.png)
